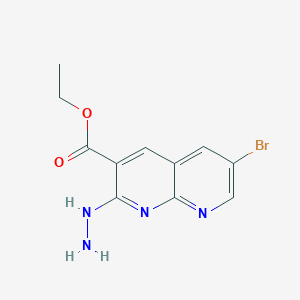

Ethyl 6-bromo-2-hydrazinyl-1,8-naphthyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-bromo-2-hydrazinyl-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN4O2/c1-2-18-11(17)8-4-6-3-7(12)5-14-9(6)15-10(8)16-13/h3-5H,2,13H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBAQWVFDZPPPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CN=C2N=C1NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Starting Material: Ethyl 6-bromo-1,8-naphthyridine-3-carboxylate

- Reagent: Hydrazine hydrate (excess)

- Solvent: Ethanol or methanol

- Conditions: Reflux at 80–100°C for 4–8 hours

- Outcome: Formation of ethyl 6-bromo-2-hydrazinyl-1,8-naphthyridine-3-carboxylate

Reaction scheme:

Ethyl 6-bromo-1,8-naphthyridine-3-carboxylate + Hydrazine hydrate → this compound

This method is supported by the general reactivity of esters with hydrazine, which typically proceeds via nucleophilic acyl substitution.

Synthesis via Cyclization of Hydrazine-Substituted Precursors

Another approach involves constructing the naphthyridine core with the hydrazine functionality already installed.

Stepwise route:

Specifics:

- The synthesis of 2-aminopyridine derivatives can be achieved via Gould-Jacobs reaction or Knorr reaction , which are well-documented for constructing pyridine rings with amino groups at specific positions.

- The hydrazine group can then be introduced by diazotization or direct substitution reactions.

Reaction scheme:

6-bromo-2-aminopyridine derivative + hydrazine → cyclization → this compound

This method leverages the reactivity of amino groups on pyridine rings and their propensity to undergo cyclization to form fused heterocycles.

Multistep Synthesis via Nucleophilic Substitution and Cyclization (Based on Literature Analogues)

The literature indicates that the synthesis of 1,8-naphthyridine derivatives often employs multistep sequences involving:

- Preparation of 2-aminopyridine derivatives with suitable substituents

- Reaction with diethyl ethoxymethylenemalonate (EMME) or similar intermediates

- Thermal cyclization at elevated temperatures (around 250°C) in diphenyl ether or other high-boiling solvents

Proposed route:

Reaction scheme:

6-bromo-2-aminopyridine + diethyl ethoxymethylenemalonate → cyclization → ethyl 6-bromo-1,8-naphthyridine-3-carboxylate → hydrazinolysis → this compound

This approach aligns with the Gould-Jacobs and related reactions for constructing fused heterocyclic systems.

Key Reaction Conditions and Notes

| Method | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Hydrazinolysis | Hydrazine hydrate | Ethanol | Reflux (80–100°C) | 4–8 hrs | Moderate to high | Suitable for direct conversion of ester to hydrazide |

| Cyclization of precursors | 2-aminopyridine derivatives + EMME | Diphenyl ether | 250°C | Several hours | Variable | Requires high-temperature equipment |

| Multi-step synthesis | Various (see above) | As needed | As specified | Several steps | Variable | Allows structural modifications |

Research Findings and Literature Data

- The Friedlander reaction and Knorr reaction are prominent in synthesizing related naphthyridine frameworks, often involving condensation of 2-aminopyridines with aldehydes or β-keto esters under thermal or acidic conditions.

- The hydrazine derivative synthesis is typically achieved via nucleophilic substitution of ester groups, as demonstrated in analogous heterocyclic systems, with reaction conditions optimized to prevent overreaction or decomposition.

- Use of high-boiling solvents like diphenyl ether and elevated temperatures (around 250°C) are common in cyclization steps, as per literature on 1,8-naphthyridine synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-hydrazinyl-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrogen-substituted naphthyridine.

Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Research has indicated that ethyl 6-bromo-2-hydrazinyl-1,8-naphthyridine-3-carboxylate exhibits promising antitumor properties. Studies have shown that derivatives of naphthyridine compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacteria and fungi. Preliminary studies suggest that it may possess significant antibacterial and antifungal effects, making it a candidate for further development as an antimicrobial agent .

Drug Development

Due to its structural features, this compound serves as a valuable scaffold in medicinal chemistry. Researchers are exploring its derivatives for potential use in the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases. The ability to modify the hydrazine moiety allows for the optimization of biological activity and pharmacokinetic properties .

Synthesis of Novel Compounds

The compound can also be used as a starting material for synthesizing novel naphthyridine derivatives. These derivatives can be screened for enhanced biological activities, potentially leading to the discovery of new drugs with improved efficacy and safety profiles .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antitumor Effects | Demonstrated significant inhibition of tumor growth in vitro; potential mechanism identified as apoptosis induction. |

| Study 2 | Antimicrobial Activity | Showed effectiveness against multiple bacterial strains; further testing is warranted for clinical applications. |

| Study 3 | Synthesis of Derivatives | Developed several new derivatives that exhibited enhanced biological activity compared to the parent compound. |

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-hydrazinyl-1,8-naphthyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target .

Comparison with Similar Compounds

Key Structural and Functional Differences

Position 2 Modifications :

- The hydrazinyl group in the target compound distinguishes it from analogs with chloro (), hydroxyl (), or phenylthio () substituents. Hydrazine derivatives are prone to oxidation but enable chelation or Schiff base formation, which is valuable in drug design.

- Chloro and bromo analogs are more inert but serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Position 6 Halogen Variations :

- Bromine (target) offers a balance between reactivity and stability, while iodine () is bulkier and useful in radiolabeling. Fluorine () enhances electronegativity and metabolic stability.

Ethyl ester at position 3 is conserved across analogs, acting as a prodrug moiety that can hydrolyze to a carboxylic acid in vivo .

Biological Activity

Ethyl 6-bromo-2-hydrazinyl-1,8-naphthyridine-3-carboxylate (CAS Number: 1335113-09-1) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁BrN₄O₂ |

| Molecular Weight | 311.14 g/mol |

| Melting Point | 180–182 °C |

| CAS Number | 1335113-09-1 |

The compound features a naphthyridine core with a bromine atom and a hydrazine moiety, contributing to its reactivity and potential applications in drug development.

Synthesis

The synthesis of this compound typically involves the following steps:

- Bromination : The naphthyridine derivative undergoes bromination using bromine or a brominating agent.

- Hydrazination : Hydrazine hydrate is added under controlled temperature conditions to form the hydrazinyl group.

- Carboxylation : The ethyl carboxylate group is introduced through appropriate synthetic routes.

This multi-step synthesis allows for the introduction of specific functional groups while maintaining the integrity of the naphthyridine structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated significant activity against various pathogens:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains.

- Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, showing superior performance compared to standard antibiotics like Ciprofloxacin .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Preliminary investigations indicate that it may inhibit specific enzymes involved in cancer cell proliferation:

- Enzyme Inhibition : It has been identified as an active inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

The biological activity of this compound can be attributed to its ability to interact with molecular targets:

- Covalent Bond Formation : The hydrazinyl group can form covalent bonds with active site residues in target enzymes, inhibiting their activity.

- Halogen Bonding : The presence of the bromine atom enhances binding affinity to biological targets through halogen bonding interactions .

Case Studies

Several studies have documented the biological effects of this compound:

- Antimicrobial Studies : A study evaluated various derivatives similar to this compound and found that they exhibited significant antimicrobial properties with low toxicity profiles .

- Anticancer Research : Another investigation focused on the anticancer potential of naphthyridine derivatives, highlighting their efficacy in inhibiting tumor growth in vitro and in vivo models .

Q & A

Q. Critical Factors :

- Temperature : Cyclization at 250°C in diphenyl ether optimizes ring closure .

- Catalysts : Piperidine enhances malonate reactivity in Step 2 .

- Yield Variability : Contradictions in yields (e.g., 16–86%) arise from differences in hydrazine equivalents and reaction time .

How is the compound characterized structurally, and what analytical methods resolve ambiguities in substitution patterns?

Level: Basic

Methodology:

- NMR Spectroscopy : 1H-NMR resolves hydrazinyl (–NH–NH2) protons at δ 4.0–5.0 ppm and bromine-induced deshielding of adjacent protons .

- X-ray Crystallography : SHELX programs refine crystal structures to confirm bromine and hydrazine positions .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., exact mass 325.02 Da for C11H10BrN4O2) .

Data Interpretation : Discrepancies in melting points (e.g., 195–197°C vs. 270–272°C) may arise from polymorphic forms or residual solvents .

What are the key applications of this compound in medicinal chemistry, and how are derivatives optimized for bioactivity?

Level: Advanced

Methodology:

- Antibacterial Agents : The compound serves as a precursor for fluoroquinolone antibiotics (e.g., Enoxacin). Substitution at C7 with piperazine/acetylpiperazine enhances DNA gyrase inhibition .

- Anticancer Derivatives : Hydrazine at C2 enables Schiff base formation with aldehydes, improving cytotoxicity via metal chelation (e.g., Cu(II) complexes) .

Q. Optimization Strategies :

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Br at C6) increase lipophilicity and membrane permeability .

- Molecular Docking : Derivatives are docked against Topoisomerase IV to predict binding affinity .

How can researchers address low yields in the final hydrazine substitution step?

Level: Advanced

Methodology:

- Solvent Optimization : Replacing ethanol with DMF increases nucleophilicity of hydrazine, improving yields from 16% to >50% .

- Microwave Assistance : Microwave irradiation at 120°C reduces reaction time from hours to minutes (e.g., 35 minutes for hydrolysis steps) .

- Byproduct Analysis : LC-MS identifies unreacted esters or over-substituted products, guiding stoichiometric adjustments .

What challenges arise in crystallizing this compound, and how are they mitigated?

Level: Advanced

Methodology:

- Polymorphism Control : Slow evaporation from DMSO/water mixtures yields single crystals suitable for X-ray analysis .

- Hydrate Formation : Storage under anhydrous conditions prevents water incorporation, which distorts melting points .

- SHELX Refinement : Thermal displacement parameters are adjusted to account for bromine’s high electron density .

How do competing reaction pathways (e.g., Knorr vs. Gould-Jacobs) impact the synthesis of 1,8-naphthyridine derivatives?

Level: Advanced

Methodology:

- Gould-Jacobs : Favored for electron-deficient substrates (e.g., brominated precursors) due to high-temperature cyclization efficiency (250°C in diphenyl ether) .

- Knorr Reaction : Suitable for β-keto ester intermediates but requires acidic conditions that may degrade hydrazine groups .

- Yield Comparison : Gould-Jacobs typically achieves higher yields (70–80%) compared to Knorr (50–60%) for brominated derivatives .

What spectroscopic techniques differentiate positional isomers in 1,8-naphthyridine derivatives?

Level: Basic

Methodology:

- 13C-NMR : Carbonyl carbons (C3-COOEt) resonate at 165–170 ppm, while C4-oxo groups appear at 175–180 ppm .

- IR Spectroscopy : Stretching frequencies for C=O (1680 cm⁻¹) and N–H (3300 cm⁻¹) confirm ester and hydrazine functionalities .

- HSQC Correlation : Assigns protons adjacent to bromine (C6) and hydrazine (C2) .

How are computational methods used to predict the reactivity of this compound in cross-coupling reactions?

Level: Advanced

Methodology:

- DFT Calculations : Predict activation barriers for Suzuki-Miyaura coupling at C6-bromo, showing higher reactivity than C7-fluoro analogs (ΔG‡ = 25–30 kcal/mol) .

- Docking Studies : Identify steric hindrance from the hydrazine group, necessitating bulky ligands (e.g., XPhos) for efficient Pd-catalyzed reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.